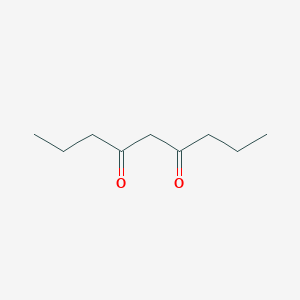

Nonane-4,6-dione

Overview

Description

Synthesis Analysis

The synthesis of molecules structurally related to nonane-4,6-dione, such as bicyclic analogues and spiro compounds, has been explored. For example, bicyclic analogues of cyclohexane-1,4-dione have been synthesized, demonstrating the possibility of constraining the cyclohexane ring to non-chair forms through double decarboxylation processes (Wood & Woo, 1968). Additionally, the synthesis of spiro[4.4]nonane-1,6-diols via hydrogenation of spiro[4.4]nonane-1,6-dione highlights the impact of catalysts and solvents on product selectivity (Chan et al., 1995).

Molecular Structure Analysis

The molecular structure of nonane-4,6-dione and its derivatives has been elucidated through various spectroscopic techniques. Studies have confirmed the conformational stability and structure of these compounds, providing insight into their chemical behavior (Butkus et al., 2002).

Chemical Reactions and Properties

Research has delved into the chemical reactions involving nonane-4,6-dione derivatives, including their regio- and stereoselective synthesis. The catalytic synthesis of diazabicyclo[4.3.0]nonane-2,7-diones, for instance, utilizes a multicomponent reaction mechanism, showcasing the compound's reactivity and potential for creating complex molecular architectures (Lebrêne et al., 2021).

Physical Properties Analysis

The physical properties of nonane-4,6-dione and its analogues have been characterized, with particular attention to their thermal behavior, crystalline structure, and phase transitions. Such studies provide valuable information for the development of materials and compounds with specific physical characteristics (Hulme et al., 2007).

Scientific Research Applications

Synthesis of Enantiomers and Derivatives : Nonane-4,6-dione has been used in the synthesis of various enantiomers and derivatives. For instance, Gerlach and Müller (1972) describe syntheses of spiro[4.4]nonane-1,6-dione and its conversion into enantiomers (Gerlach & Müller, 1972). Similarly, Wallentin et al. (2009) developed a synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione, using Baker's yeast for large-scale synthesis of its enantiomers (Wallentin, Orentas, Butkus, & Wärnmark, 2009).

Flavor Analysis in Food Industry : Nonane-4,6-dione derivatives have been identified in food products, like soybean oil. Guth and Grosch (1989) identified nonane-2,4-dione and its derivatives in reverted soybean oil and discussed their contribution to reversion odor (Guth & Grosch, 1989).

Chiral Building Blocks in Organic Synthesis : Nonane-4,6-dione and its derivatives serve as chiral building blocks in organic synthesis. For instance, Bishop (2003) discusses the synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione (Bishop, 2003).

Enantioseparation and Stereochemical Studies : Enzymatic enantioseparation of derivatives of nonane-4,6-dione has been studied. Malinauskieneė et al. (1999) performed preparative enantioseparation of bicyclo[3.3.1]nonane-2,6-dione enantiomers (Malinauskieneė, Kadziauskas, Malinauskas, & Kulys, 1999).

Synthesis in Medicinal Chemistry : Nonane-4,6-dione and its derivatives are used in the synthesis of compounds with potential medicinal applications. For example, synthesis of spiro[4.4]nonane-1,6-diols from nonane-4,6-dione has been explored for its profound effect on hydrogenation agents, indicating its potential in pharmaceutical synthesis (Chan et al., 1995).

Safety and Hazards

Nonane-4,6-dione may be irritating to the eyes, skin, and respiratory system . It should be handled with personal protective equipment such as gloves and glasses . Avoid contact with oxidizing agents and high-temperature substances to prevent fire or explosion .

Relevant Papers There are several relevant papers on Nonane-4,6-dione. For instance, one paper discusses the construction of annulated spiro[4.4]nonane-diones via the tandem [4 + 2]-cycloaddition/aromatization reaction . Another paper discusses the synthesis and properties of 1,6-dioxaspiro[4.4]nonane . These papers could provide more detailed information on the synthesis, properties, and potential applications of Nonane-4,6-dione.

Mechanism of Action

Nonane-4,6-dione, also known as 4,6-NONANEDIONE, is an organic compound with the molecular formula C9H16O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that nonane-4,6-dione can be synthesized through the condensation reaction of brominated nonane with acetone under alkaline conditions . The exact nature of its interactions with cellular targets and the resulting changes require further investigation.

Biochemical Pathways

It is known that nonane-4,6-dione is a β-diketone , which suggests that it may interact with enzymes such as beta-diketone hydrolase . This enzyme catalyzes the hydrolysis of beta-diketones, including nonane-4,6-dione, into smaller ketones and carboxylic acids . The downstream effects of these interactions on cellular processes and signaling pathways require further study.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Nonane-4,6-dione is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, it is known that Nonane-4,6-dione is a solid at room temperature and has good solubility in common organic solvents , which could influence its stability and activity in different environments.

properties

IUPAC Name |

nonane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYWPVCQPUPOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065703 | |

| Record name | 4,6-Nonanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonane-4,6-dione | |

CAS RN |

14090-88-1 | |

| Record name | 4,6-Nonanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Nonanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Nonanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Nonanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-NONANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JZE9JA5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

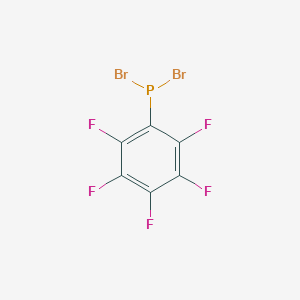

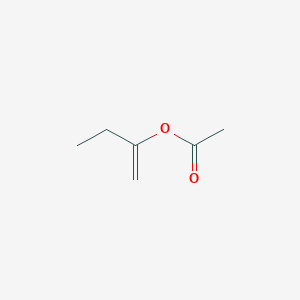

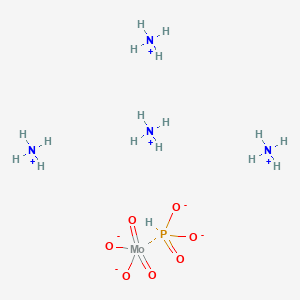

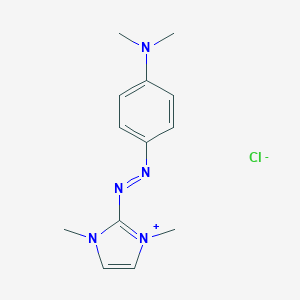

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

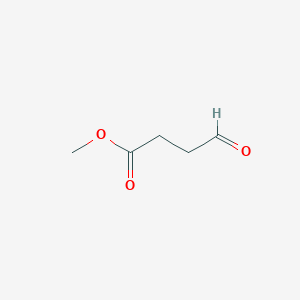

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Nonane-4,6-dione in biodegradation research?

A1: Nonane-4,6-dione serves as a key intermediate in the microbial degradation of poly(vinyl alcohol) (PVA). Studies have shown that the bacterium Pseudomonas sp. strain VM15C utilizes a two-enzyme system for PVA degradation. First, polyvinyl alcohol dehydrogenase (encoded by the pvaA gene) oxidizes PVA, introducing β-diketone groups into the polymer chain. Subsequently, oxidized poly(vinyl alcohol) hydrolase (encoded by the pvaB gene) hydrolyzes these β-diketone groups, with Nonane-4,6-dione being a representative substrate for this enzyme. [, ] This enzymatic breakdown of Nonane-4,6-dione yields 2-pentanone and n-butyric acid. []

Q2: How does the structure of Nonane-4,6-dione influence its interaction with enzymes?

A2: Nonane-4,6-dione, as a β-diketone, possesses a unique structure that dictates its interaction with specific enzymes. Research has shown that while oxidized poly(vinyl alcohol) hydrolase efficiently cleaves Nonane-4,6-dione, it exhibits limited activity towards smaller β-diketones like acetylacetone. [] This suggests a preference for longer alkyl chains within the enzyme's active site. Conversely, other enzymes like the dioxygenase Dke1 from Acinetobacter johnsonii, preferentially cleave smaller β-diketones such as acetylacetone. [] This highlights how subtle differences in β-diketone structure can influence enzyme specificity.

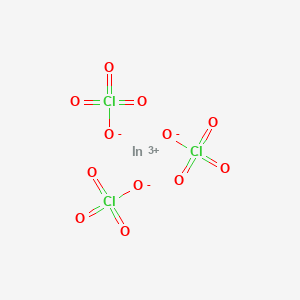

Q3: What are the thermal properties of metal chelates incorporating Nonane-4,6-dione?

A3: Nonane-4,6-dione can act as a ligand, forming metal chelates with various tervalent metal ions. Studies investigating the thermal properties of these chelates, using differential thermal analysis (DTA), reveal that metal chelates incorporating alkyl-substituted pentane-2,4-diones, like Nonane-4,6-dione, generally exhibit lower melting points and higher decomposition temperatures compared to their unsubstituted counterparts. [] This suggests that the alkyl substituents on the β-diketone backbone contribute to enhanced thermal stability.

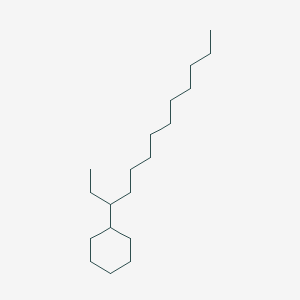

Q4: How is Nonane-4,6-dione utilized in the synthesis of cyclopropane derivatives?

A4: Nonane-4,6-dione can be employed as a starting material for synthesizing optically active trans-dipropylcyclopropane and its optically inactive cis isomer. This multi-step synthesis involves reduction, esterification, resolution of stereoisomers, hydrolysis, bromination, and finally, cyclization using lithium-mercury amalgam. [] This example demonstrates the versatility of Nonane-4,6-dione as a building block in organic synthesis.

Q5: Can you describe the magnetic properties of copper(II) complexes containing Nonane-4,6-dione?

A5: Research has explored the coordination chemistry of Nonane-4,6-dione with copper(II) ions, resulting in the formation of fascinating structures with unique magnetic properties. Using Nonane-4,6-dione (abbreviated as Hdnbm) and imidazole (Him) as ligands, researchers selectively synthesized two distinct phases: a helical chain [Cu(dnbm)(μ-im)]n and a tetranuclear macrocycle [Cu(dnbm)(μ-im)]4. [] These complexes, characterized by X-ray crystallography and magnetic susceptibility measurements, provide valuable insights into magneto-structural correlations in copper(II) systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.